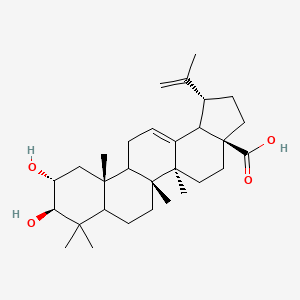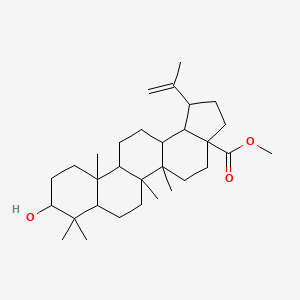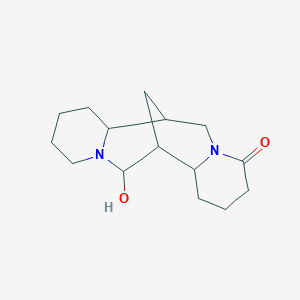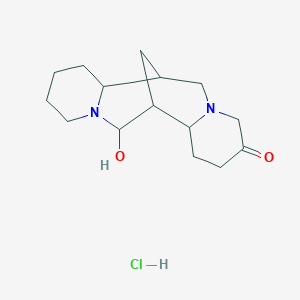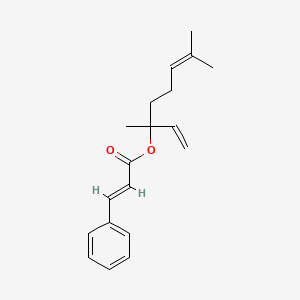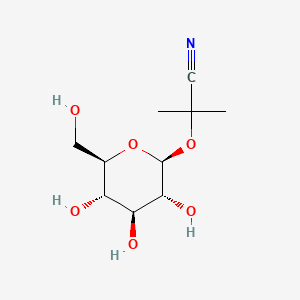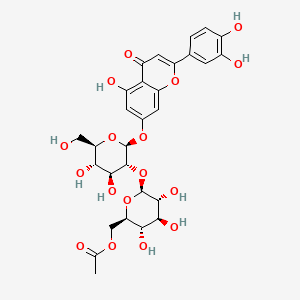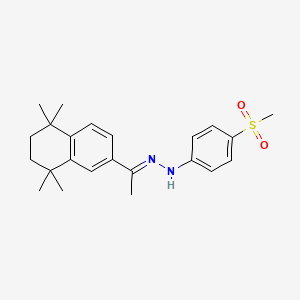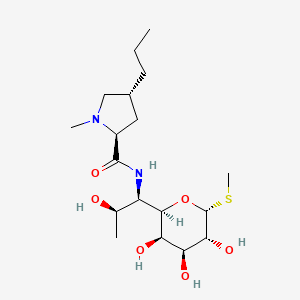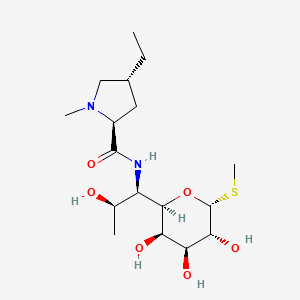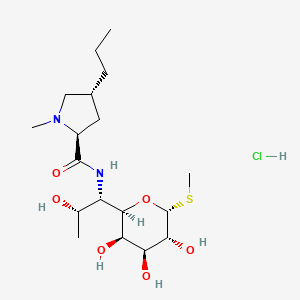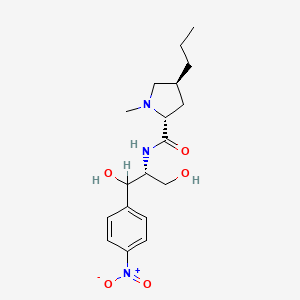
L-xylose
Overview
Description
L-xylose is a rare sugar that belongs to the family of monosaccharides. It is a pentose sugar, meaning it contains five carbon atoms. This compound is an enantiomer of D-xylose, which is more commonly found in nature.
Mechanism of Action
Target of Action
L-Xylose, a monosaccharide of the aldopentose type, is primarily targeted by the enzyme Xylose Isomerase (XI) and Xylose Reductase (XR) in various organisms . XI is responsible for the isomerization of xylose to xylulose, while XR catalyzes the reduction of xylose into xylitol . These enzymes play a crucial role in the metabolism of this compound.
Mode of Action
This compound interacts with its targets, XI and XR, through enzymatic reactions. XI catalyzes the isomerization of xylose to xylulose, a key intermediate in the pentose phosphate pathway . On the other hand, XR reduces xylose to xylitol, a sugar alcohol . These interactions result in the conversion of this compound into other metabolically significant compounds.
Biochemical Pathways
This compound is metabolized through several pathways, including the Xylose Isomerase pathway, Oxidoreductase pathway, and non-phosphorylative pathway . In the XI pathway, this compound is converted into xylulose, which then enters the pentose phosphate pathway . The Oxidoreductase pathway involves the reduction of xylose to xylitol by XR . These pathways lead to the production of various substrates that serve important nutritional and biological purposes .
Pharmacokinetics
It’s known that this compound can be metabolized into various chemical intermediates that play critical functions in the biological homeostasis of the human body .
Result of Action
The metabolism of this compound results in the production of xylulose and xylitol, among other compounds . Xylulose serves as an intermediate in various metabolic pathways, while xylitol is a common food additive and sweetener . The conversion of this compound into these compounds contributes to the overall metabolic activity of the organism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of XI, a key enzyme in this compound metabolism, has been found to increase with temperature until a certain point, after which it decreases rapidly . Additionally, the presence of glucose can inhibit the uptake and metabolism of xylose, which is often present with xylose in lignocellulose hydrolysate . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the environmental conditions.
Biochemical Analysis
Biochemical Properties
L-xylose plays a significant role in biochemical reactions. It is utilized by microorganisms through various pathways, including the xylose isomerase and Weimberg pathways . The uptake and metabolism of this compound are inhibited by glucose, which is usually present with this compound in lignocellulose hydrolysate . Efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in this compound utilization .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific enzymes and proteins. For instance, L-xylulose reductase, a key enzyme in the metabolism of L-xylulose, is found in the liver and kidneys of mammals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The conversion efficiency of this compound has been improved through engineering strategies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with specific transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of L-xylose is challenging and often results in low yields. One common method involves the biotransformation of xylitol to this compound using xylitol 4-dehydrogenase . This enzymatic process is preferred due to its higher efficiency compared to traditional chemical synthesis.
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation processes. Specific strains of bacteria, yeast, and fungi are engineered to convert biomass-derived xylitol into this compound. This method is more sustainable and cost-effective compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-xylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-xylonic acid.
Reduction: Reduction of this compound yields xylitol.
Isomerization: This compound can be isomerized to form L-xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or nickel.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products
L-xylonic acid: Formed through oxidation.
Xylitol: Produced by the reduction of this compound.
L-xylulose: Resulting from isomerization.
Scientific Research Applications
L-xylose has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
D-xylose: The more common enantiomer of L-xylose, widely found in nature.
L-arabinose: Another pentose sugar with similar properties and applications.
L-ribose: A rare sugar used in the synthesis of antiviral drugs.
Uniqueness of this compound
This compound is unique due to its rare occurrence in nature and its specific physiological effects, such as its potential to inhibit glycosidase enzymes and its role in the synthesis of other valuable rare sugars . Its unique properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883340 | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-06-3, 25990-60-7 | |
| Record name | L-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

